N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide
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Overview
Description
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of indole, benzamide, and fluorinated phenyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a 2-chloro-6-fluorophenylmethylsulfanyl group through a series of nucleophilic substitution reactions. The final step involves the coupling of the functionalized indole with 2-fluorobenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzamide can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide ring.
Scientific Research Applications
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction processes involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: Shares the fluorinated phenyl group but differs in its overall structure and pharmacological profile.
Uniqueness
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide is unique due to its combination of indole, benzamide, and fluorinated phenyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClF2N2OS/c25-19-8-5-10-21(27)18(19)15-31-23-14-29(22-11-4-2-7-17(22)23)13-12-28-24(30)16-6-1-3-9-20(16)26/h1-11,14H,12-13,15H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSHACNJKGTQOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CC=C3F)SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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